2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl piperidine-1-carbodithioate
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Overview
Description
2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl piperidine-1-carbodithioate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl piperidine-1-carbodithioate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring through the reaction of phenylhydrazine with an appropriate diketone. The resulting pyrazole intermediate is then reacted with ethyl chloroacetate to introduce the ethyl group. The final step involves the reaction of the intermediate with piperidine-1-carbodithioic acid under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl piperidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbodithioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, depending on the nucleophile used .
Scientific Research Applications
2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl piperidine-1-carbodithioate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit key enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]ethyl 1-pyrrolidinecarbodithioate
- 2-oxo-2-[5-phenyl-3-(5,6,7,8-tetrahydro-2-naphthalenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethyl 4-thiomorpholinecarbodithioate
Uniqueness
2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl piperidine-1-carbodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21N3OS2 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
[2-oxo-2-(3-phenyl-3,4-dihydropyrazol-2-yl)ethyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C17H21N3OS2/c21-16(13-23-17(22)19-11-5-2-6-12-19)20-15(9-10-18-20)14-7-3-1-4-8-14/h1,3-4,7-8,10,15H,2,5-6,9,11-13H2 |
InChI Key |
WNOGNXMHTVJFEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SCC(=O)N2C(CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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